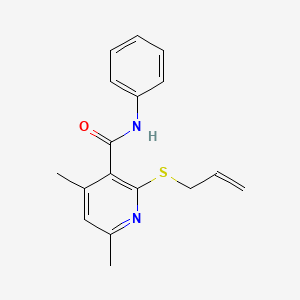
4,6-dimethyl-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl, phenyl, and prop-2-en-1-ylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction.
Addition of Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group is introduced through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the corresponding carboxylic acid and amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-dimethyl-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethyl-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carboxylate
- 4,6-dimethyl-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-thiol
- 4,6-dimethyl-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-amine
Uniqueness
4,6-dimethyl-N-phenyl-2-(prop-2-en-1-ylsulfanyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C17H18N2OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4,6-dimethyl-N-phenyl-2-prop-2-enylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N2OS/c1-4-10-21-17-15(12(2)11-13(3)18-17)16(20)19-14-8-6-5-7-9-14/h4-9,11H,1,10H2,2-3H3,(H,19,20) |
InChI Key |
KVTIEQXAZWFQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


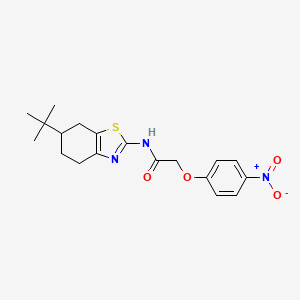

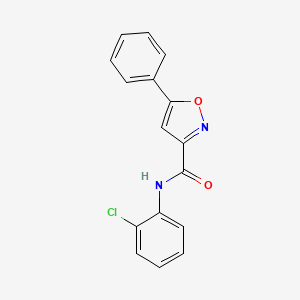
![Ethyl [(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B11357435.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11357454.png)
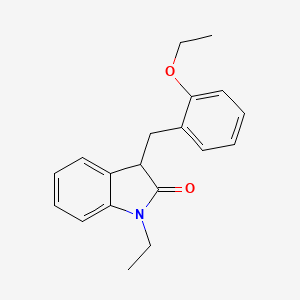
![5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357465.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357477.png)
![1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine](/img/structure/B11357479.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11357486.png)
![4-(propan-2-yloxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11357497.png)
![N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11357503.png)
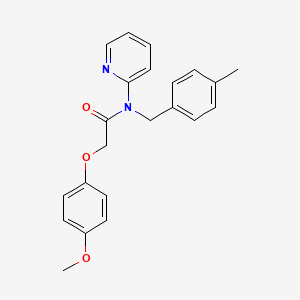
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11357509.png)
